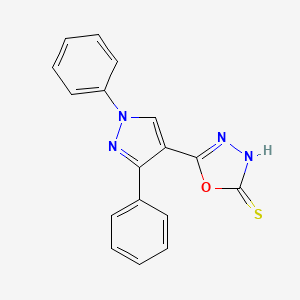![molecular formula C15H12ClFN4O B12605745 6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-96-7](/img/structure/B12605745.png)
6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrido[3,2-d]pyrimidine core, substituted with a 2-chloro-4-fluorophenyl group and an ethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-fluoroaniline with ethyl 2-aminopyridine-3-carboxylate in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the arrest of cell cycle progression and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4,6-Diphenylpyrimidin-2-amine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer properties.
Thieno[2,3-d]pyrimidin-4-amine Derivatives: These compounds also exhibit biological activities and are structurally related to pyrido[3,2-d]pyrimidines.
Uniqueness
6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization.
特性
CAS番号 |
917759-96-7 |
|---|---|
分子式 |
C15H12ClFN4O |
分子量 |
318.73 g/mol |
IUPAC名 |
6-(2-chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12ClFN4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-4-3-8(17)7-10(9)16/h3-7H,2H2,1H3,(H2,18,20,21) |
InChIキー |
UNGZWNMYPADYEL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=C(C=C3)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)

![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
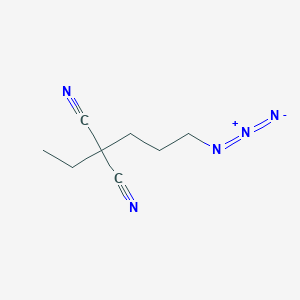
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
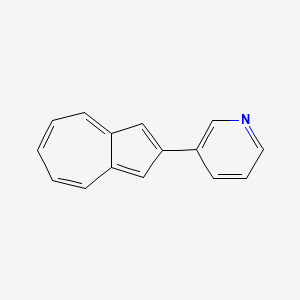

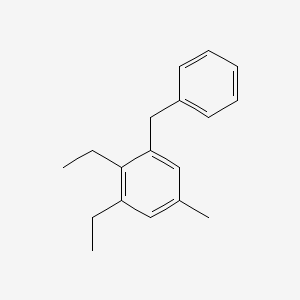
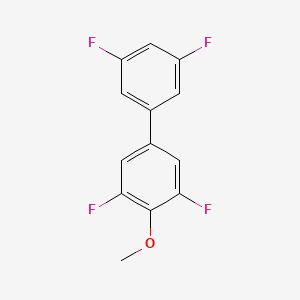
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
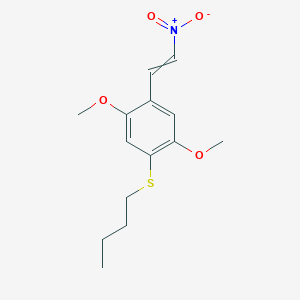
silane](/img/structure/B12605723.png)
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
